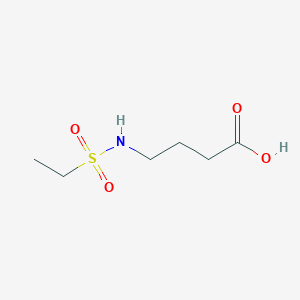

N-(乙磺酰基)-4-氨基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis of Novel Nonproteinogenic Amino Acids

The study presented in the first paper outlines two innovative routes for synthesizing N-ethyl-N-(4-nitrophenylsulfonyl)-α,β-dehydroamino acid derivatives, starting from amino acids such as serine, threonine, and phenylserine. The first route involves dehydration of N-(4-nitrophenylsulfonyl)-β-hydroxyamino acid esters, catalyzed by 4-(dimethylamino)pyridine, and subsequent alkylation with triethyloxonium tetrafluoroborate. The second route reverses the order of these steps, performing alkylation prior to dehydration. These methods have successfully produced new non-natural amino acids that contain both an N-ethyl group and an α,β-dehydro moiety, which could be structurally related to N-(ethylsulfonyl)-4-aminobutyric acid .

A Synthesis of Novel N-sulfonylated β-amino Acids

The second paper describes a seven-step synthesis process to create novel N-sulfonyl β-amino acids. The synthesis begins with Boc protected methanesulfonamide and terminal epoxides. A key step in this sequence is the zinc-mediated allylation of cyclic N-sulfonyl imines, which are derived from the initial building blocks. This process could potentially be adapted to synthesize compounds like N-(ethylsulfonyl)-4-aminobutyric acid by altering the starting materials or reaction conditions .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of N-(ethylsulfonyl)-4-aminobutyric acid, the synthesis methods described could be used to infer its structure. The compound likely features a four-carbon chain characteristic of butyric acid, with an amino group at one end and an ethylsulfonyl group attached to the nitrogen. The presence of the sulfonyl group suggests that the compound could participate in various chemical reactions, particularly those involving nucleophilic attack at the sulfur atom .

Chemical Reactions Analysis

Neither paper explicitly discusses the chemical reactions of N-(ethylsulfonyl)-4-aminobutyric acid. However, based on the chemical properties of similar sulfonylated amino acids, it can be hypothesized that this compound would exhibit reactivity typical of sulfonyl derivatives, such as sulfa drug precursors or intermediates in peptide synthesis. The amino group also provides a site for further chemical modification, such as acylation or peptide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(ethylsulfonyl)-4-aminobutyric acid are not detailed in the provided papers. However, based on the properties of related compounds, it can be speculated that the compound would be a solid at room temperature, with solubility dependent on the polarity of the solvent. The presence of both amino and sulfonyl functional groups would influence the compound's acidity and basicity, potentially making it amphoteric. Its melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding and dipole interactions .

科学研究应用

在药物代谢研究中的应用

N-(乙磺酰基)-4-氨基丁酸因其在药物代谢中的作用而受到研究。例如,在对一种名为 LY451395 的药物(α-氨基-3-羟基-5-甲基异恶唑-4-丙酸 (AMPA) 受体的增强剂)的研究中,涉及放线菌属的生物催化系统用于产生用于结构表征的哺乳动物代谢物 (Zmijewski 等人,2006)。

衍生物的合成和表征

N-(乙磺酰基)-4-氨基丁酸衍生物的合成已被探索用于各种应用。Belsito 等人 (2010) 的一项研究展示了这些衍生物的高效一步法制备,突出了它们在化学合成中以及在药物研究中的潜在用途 (Belsito 等人,2010)。

聚合物的开发

该化合物已被用于合成和聚合各种材料。例如,展示了 S-乙磺酰基-L-高半胱氨酸 N-羧基酸酐的合成和开环聚合,从而产生多肽,显示出在材料科学和生物化学中的潜在应用 (Muhl 等人,2018)。

免疫酶检测的开发

还进行了研究以使用 N-(乙磺酰基)-4-氨基丁酸的衍生物开发通用免疫酶检测。例如,在旨在为动物源产品中的磺胺类药物开发一种类别特异性检测方法的研究中,N-磺酰胺-4-氨基丁酸被用作免疫原性半抗原 (Ermolenko 等人,2007)。

在化学合成中的应用

该化合物及其衍生物已参与各种化学品的合成。例如,王宇 (2008) 进行了一项合成阿米磺必利中间体的研究,表明此类化合物在药物合成中的作用 (王宇,2008)。

未来方向

作用机制

Target of Action

N-(ethylsulfonyl)-4-aminobutyric acid is a sulfonamide derivative . Sulfonamides are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . Therefore, the primary target of N-(ethylsulfonyl)-4-aminobutyric acid could be the enzyme dihydropteroate synthetase.

Mode of Action

The sulfonamide functional group in N-(ethylsulfonyl)-4-aminobutyric acid consists of a sulfonyl group connected to an amine group . This group is relatively unreactive . The similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually disrupts the formation of dihydrofolate, tetrahydrofolate, and inhibits bacterial DNA growth and cell division .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of N-(ethylsulfonyl)-4-aminobutyric acid is the inhibition of bacterial growth and cell division due to the disruption of folate synthesis . This can lead to the death of bacterial cells, making N-(ethylsulfonyl)-4-aminobutyric acid potentially useful as an antibacterial agent.

Action Environment

The action of N-(ethylsulfonyl)-4-aminobutyric acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances can affect the compound’s stability and efficacy. For example, certain substances may interact with N-(ethylsulfonyl)-4-aminobutyric acid, altering its structure or function .

属性

IUPAC Name |

4-(ethylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFGOQKBVAOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588148 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926247-39-4 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)